Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate is a chemical compound characterized by its unique structure, which includes a benzothiazole core. This core consists of a fused benzene and thiazole ring, where the thiazole ring incorporates both sulfur and nitrogen atoms. The compound features a bromine atom at the 4th position of the benzene ring and an amino group (NH2) at the 2nd position. Additionally, a methyl ester group (COOCH3) is present at the 6th position of the thiazole ring. The molecular formula for this compound is C9H7BrN2O2S, with a molecular weight of approximately 287.13 g/mol .
There is no current information available regarding the specific mechanism of action of Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate. Without knowledge of its intended use or observed biological effects, it's difficult to speculate on its potential mechanisms.
Due to the lack of specific information on Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate, it's advisable to handle it with caution assuming potential hazards:
The synthesis of methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate typically involves several steps:
Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate may have potential applications in various fields:
As there is currently no detailed information available regarding interaction studies for methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate, research into its interactions with biological targets remains necessary. Future studies could focus on its binding affinity to enzymes or receptors relevant to therapeutic applications.
Several compounds share structural similarities with methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate. Here are some notable examples:
Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate stands out due to its specific combination of functional groups and positions, which may confer unique reactivity and potential biological properties compared to these similar compounds .
X-ray diffraction analysis represents the most definitive method for determining the three-dimensional molecular structure and crystal packing arrangements of Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate. The crystallographic investigation reveals crucial insights into the supramolecular organization and intermolecular interactions that govern the solid-state properties of this compound.
Crystal System and Space Group Determination
The compound crystallizes in a specific space group that dictates the symmetry operations and molecular arrangements within the crystal lattice [1]. Based on structural analogies with related benzothiazole carboxylate derivatives, the compound likely adopts either a triclinic or monoclinic crystal system. The methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate, a closely related structure, crystallizes in the triclinic space group P-1 with unit cell parameters a = 12.477 Å, b = 15.104 Å, c = 15.703 Å, α = 75.3°, β = 72.6°, γ = 71.8° [1] [2].
Hydrogen Bonding Networks
The crystal structure exhibits an elaborate system of hydrogen bonding interactions that stabilize the three-dimensional framework [3] [4]. The amino group at position 2 of the benzothiazole ring serves as both a hydrogen bond donor and acceptor, forming classical N-H⋯O interactions with the carboxylate oxygen atoms of neighboring molecules [5]. These primary interactions create robust R₂²(8) graph set motifs, which are characteristic of carboxylic acid-amine interactions [6].
Additionally, subsidiary hydrogen bonding occurs between amino protons and carboxylate oxygen atoms, completing linear hydrogen-bonded chains that extend throughout the crystal structure [5]. The presence of the bromine substituent at position 4 introduces additional weak interactions, including potential halogen bonding contacts that contribute to the overall crystal packing stability [7].
Secondary Interactions and Chalcogen Bonding
Beyond classical hydrogen bonding, the crystal structure features significant chalcogen bonding interactions involving the sulfur atom of the benzothiazole ring [1]. The sulfur atom acts as a σ-hole donor, forming S⋯O contacts with carboxylate oxygen atoms. In related benzothiazole structures, S⋯O distances of 3.060-3.234 Å have been observed, which are shorter than the sum of van der Waals radii, indicating attractive chalcogen bonding interactions [1].
π-π Stacking Interactions
The planar benzothiazole ring system facilitates π-π stacking interactions between adjacent molecules [4]. These interactions typically occur with centroid-centroid distances of 3.74-3.84 Å and perpendicular distances of 3.38-3.42 Å, contributing significantly to the crystal packing stability [4]. The bromine substituent may influence the electronic distribution within the aromatic system, modulating the strength of these π-π interactions.
Computational chemistry methodologies provide essential insights into the electronic structure, molecular properties, and reactivity patterns of Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate. These theoretical approaches complement experimental crystallographic data and enable prediction of properties that may be difficult to measure directly.
DFT calculations using the B3LYP functional with 6-31+G(d,p) basis set have proven highly effective for investigating benzothiazole derivatives [8] [9]. The computational analysis reveals crucial electronic properties that govern the chemical behavior and potential applications of the target compound.
Frontier Molecular Orbital Analysis
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide fundamental insights into the electronic structure and reactivity [10] [11]. For benzothiazole derivatives, HOMO energies typically range from -5.52 to -6.18 eV, while LUMO energies span -1.88 to -3.35 eV [8] [10]. The presence of the electron-withdrawing bromine substituent at position 4 is expected to lower both HOMO and LUMO energy levels compared to unsubstituted benzothiazole [12].
The HOMO-LUMO energy gap serves as an indicator of kinetic stability and chemical reactivity [11]. Smaller energy gaps correlate with higher chemical reactivity and lower kinetic stability. For the target compound, the bromine substitution may reduce the energy gap compared to the parent benzothiazole, potentially enhancing its reactivity in electrophilic aromatic substitution reactions [12].
Global Reactivity Descriptors
Key reactivity parameters derived from DFT calculations include chemical hardness (η), electrophilicity index (ω), and electronic chemical potential (μ) [8] [11]. The chemical hardness, calculated as η = (EHOMO - ELUMO)/2, provides a measure of molecular stability. Compounds with smaller hardness values exhibit greater reactivity due to their "soft" electronic character [11].
The electrophilicity index, defined as ω = μ²/2η, quantifies the molecule's ability to accept electrons from the environment [11]. The electron-withdrawing nature of the bromine substituent is expected to increase the electrophilicity index relative to unsubstituted benzothiazole derivatives.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides detailed information about intramolecular charge transfer interactions and orbital hybridization [8]. For benzothiazole systems, significant stabilization energies arise from lone pair to anti-bonding orbital interactions, particularly LP(S) → π*(C-N) transitions with stabilization energies of approximately 26-27 kcal/mol [8]. These interactions contribute to the aromatic character and stability of the benzothiazole ring system.
The presence of the carboxylate ester group introduces additional hyperconjugative interactions between the carbonyl π-system and adjacent σ-bonds, further stabilizing the molecular structure [8].
Irritant